Dimethoxybis(pentafluorophenyl)silane

Catalysis Hydrosilylation Polymerization

Dimethoxybis(pentafluorophenyl)silane (CAS 223668-68-6) is an organosilicon compound featuring a silicon center bonded to two methoxy groups and two pentafluorophenyl (C6F5) rings. The strong electron-withdrawing nature of the pentafluorophenyl groups significantly polarizes the silicon atom, rendering it highly electrophilic and enhancing its Lewis acidity relative to non-fluorinated aryl silanes.

Molecular Formula C16H10F10O2Si
Molecular Weight 452.32 g/mol
Cat. No. B8487571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxybis(pentafluorophenyl)silane
Molecular FormulaC16H10F10O2Si
Molecular Weight452.32 g/mol
Structural Identifiers
SMILESCCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)OCC
InChIInChI=1S/C16H10F10O2Si/c1-3-27-29(28-4-2,15-11(23)7(19)5(17)8(20)12(15)24)16-13(25)9(21)6(18)10(22)14(16)26/h3-4H2,1-2H3
InChIKeyXJYMDGOGWVHLFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethoxybis(pentafluorophenyl)silane: A High-Purity Organosilane for Advanced Materials Synthesis


Dimethoxybis(pentafluorophenyl)silane (CAS 223668-68-6) is an organosilicon compound featuring a silicon center bonded to two methoxy groups and two pentafluorophenyl (C6F5) rings . The strong electron-withdrawing nature of the pentafluorophenyl groups significantly polarizes the silicon atom, rendering it highly electrophilic and enhancing its Lewis acidity relative to non-fluorinated aryl silanes . This compound is supplied as a moisture-sensitive colorless liquid, typically with purities of 95% or higher, and is soluble in standard organic solvents . Its dual functionality—hydrolyzable methoxy groups for covalent bonding and electron-deficient aromatic rings for electronic tuning—establishes it as a specialized precursor in the synthesis of fluorinated polymers, hydrophobic surface coatings, and advanced electronic materials.

Why Dimethoxybis(pentafluorophenyl)silane Cannot Be Replaced by Standard Silane Coupling Agents


Direct substitution of dimethoxybis(pentafluorophenyl)silane with common commercial silanes like diphenyldimethoxysilane or tetraethoxysilane (TEOS) is scientifically unsound for applications demanding extreme hydrophobicity, chemical inertness, and electronic effects . The presence of ten fluorine atoms across two perfluorinated aromatic rings fundamentally alters the electron density at the silicon center and the resulting material's surface energy. This fluorination lowers surface free energy significantly below what hydrocarbon or even trifluoropropyl-substituted silanes can achieve, which is critical for anti-fouling and low-k dielectric applications . Furthermore, the electronic effect enhances the compound's Lewis acidity, making it a more effective catalyst or co-catalyst in specific hydrosilylation reactions compared to non-fluorinated analogs. These divergent physicochemical properties translate directly into marked differences in material performance, reaction kinetics, and the long-term durability of functional coatings .

Quantitative Performance Differentiation: Dimethoxybis(pentafluorophenyl)silane vs. In-Class Alternatives


Enhanced Electrophilicity and Lewis Acidity in Catalytic Systems

The pentafluorophenyl groups in dimethoxybis(pentafluorophenyl)silane exert a strong electron-withdrawing effect, which significantly polarizes the silicon center and enhances its electrophilic character compared to non-fluorinated aryl silanes . This electronic modulation directly impacts its utility as a Lewis acid catalyst or co-catalyst, particularly in hydrosilylation reactions where it can facilitate metal-free polymerization processes [1]. While direct quantitative kinetic data for this specific silane is limited in open literature, studies on the closely related tris(pentafluorophenyl)borane (B(C6F5)3) demonstrate that perfluorinated aromatic ligands can increase reaction rates by orders of magnitude compared to non-fluorinated phenyl analogs [2]. This establishes a class-level inference that the enhanced Lewis acidity of perfluorophenyl-substituted silicon centers translates to improved catalytic performance relative to diphenyldimethoxysilane or other non-fluorinated diaryldimethoxysilanes [1].

Catalysis Hydrosilylation Polymerization

Reduction of Surface Free Energy for Advanced Hydrophobic Coatings

Dimethoxybis(pentafluorophenyl)silane is utilized as a silanizing agent to fabricate low surface energy, water-repellent surfaces on substrates like glass and metal oxides . This performance advantage stems from the high fluorine content of the pentafluorophenyl groups, which is known to minimize surface free energy . While direct comparative water contact angle (WCA) data for this exact compound versus other silanes is not publicly available, it is a well-established principle in surface science that substituting phenyl groups with pentafluorophenyl groups dramatically lowers surface energy [1]. For context, a self-assembled monolayer of pentafluorophenyl-substituted silanes can achieve water contact angles exceeding 100°, whereas coatings from non-fluorinated aryl silanes like phenyltrimethoxysilane (PTMS) typically yield angles between 70° and 85° [1].

Surface Science Coatings Hydrophobicity

Improved Thermal Stability and Chemical Resistance in Silicone Polymer Synthesis

When used as a monomer or precursor in silicone polymer synthesis, dimethoxybis(pentafluorophenyl)silane introduces pendant pentafluorophenyl groups into the polymer backbone . The resulting polymers exhibit enhanced thermal stability and mechanical properties compared to those synthesized from non-fluorinated or partially fluorinated silane monomers . This enhancement is attributed to the strong C-F bonds and the steric bulk of the perfluorinated rings, which impede chain scission and oxidative degradation at elevated temperatures [1]. Although specific thermogravimetric analysis (TGA) data is not available for this exact compound, fluorinated siloxane polymers generally exhibit decomposition temperatures (Td, 5% weight loss) that are 30-100°C higher than their non-fluorinated analogs [1].

Polymer Chemistry Materials Science Thermal Stability

Key Application Scenarios for Dimethoxybis(pentafluorophenyl)silane in R&D and Industrial Settings


Metal-Free Catalysis for High-Purity Polymer Synthesis

Researchers developing metal-free polymerization methods can employ dimethoxybis(pentafluorophenyl)silane as a monomer or co-catalyst. Its enhanced Lewis acidity, as inferred from the electron-withdrawing pentafluorophenyl groups , facilitates hydrosilylation reactions with alpha-diketones to yield high molecular weight poly(silyl ether)s (PSEs) under ambient conditions without transition metal catalysts . This application is critical for synthesizing polymers intended for biomedical implants or electronic encapsulation, where trace metal contamination is unacceptable.

Fabrication of Robust, Low-Energy, Anti-Fouling Coatings

For surface scientists and coating formulators, this compound is a key precursor for creating durable, highly hydrophobic and oleophobic surfaces on glass, silicon, and metal oxide substrates . The treatment process yields surfaces with significantly lower surface energy than those modified with non-fluorinated silanes, leading to superior water repellency, stain resistance, and reduced dirt accumulation . These properties are highly valued in the development of self-cleaning architectural glass, anti-fouling marine coatings, and contamination-resistant microfluidic devices.

Synthesis of Thermally Stable Fluorosilicone Elastomers for Extreme Environments

Materials engineers formulating silicone polymers for high-temperature applications can utilize dimethoxybis(pentafluorophenyl)silane as a co-monomer. By incorporating this precursor, the resulting fluorosilicone network gains enhanced resistance to thermal degradation and chemical attack due to the strong C-F bonds and the stabilizing effect of the perfluorinated aromatic rings . This makes the resulting materials suitable for demanding roles such as O-rings, seals, and gaskets in aerospace fuel systems, high-temperature industrial equipment, and chemical processing plants where conventional silicones fail prematurely .

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